
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTRinh-172 and is a selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Wirkmechanismus
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide acts as a selective inhibitor of CFTR chloride channel by binding to the regulatory domain of the channel. This binding prevents the opening of the channel and reduces the transport of chloride ions across the cell membrane. This inhibition of CFTR chloride channel has been shown to have therapeutic potential in various diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.
Biochemical and physiological effects:
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the secretion of mucus in the airway epithelium, reduce the production of sweat in sweat glands, and decrease the formation of cysts in the kidney. This compound has also been reported to have anti-inflammatory effects and has been shown to reduce the production of cytokines such as interleukin-8 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CFTR chloride channel and can be used to study the role of CFTR in various physiological processes. This compound has also been shown to be stable and can be stored for extended periods without degradation. However, one of the limitations of using N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is that it is a synthetic compound and may not accurately mimic the physiological effects of naturally occurring CFTR inhibitors.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide. One of the potential applications of this compound is in the treatment of cystic fibrosis. Further studies are needed to investigate the efficacy and safety of this compound as a therapeutic agent for cystic fibrosis. Another future direction is to investigate the role of CFTR in various other diseases such as secretory diarrhea and polycystic kidney disease. Additionally, there is a need to develop more selective and potent inhibitors of CFTR chloride channel for the treatment of various diseases.
In conclusion, N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is a promising compound that has potential applications in various scientific fields. Its selective inhibition of CFTR chloride channel makes it a valuable tool for studying the role of CFTR in various physiological processes. Further research is needed to fully understand the potential applications of this compound and to develop more potent and selective inhibitors of CFTR chloride channel.
Synthesemethoden
The synthesis of N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with acrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then reacted with methyl iodide to obtain N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide. This synthesis method has been reported in various scientific journals and has been optimized for the production of high-quality N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been reported to be a potent inhibitor of CFTR chloride channel, which is responsible for regulating the movement of chloride ions across the cell membrane. This compound has been used in various studies to investigate the role of CFTR in various physiological processes such as ion transport, mucus secretion, and cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-7(5-15)17(2)10(18)9-4-3-8(6-16-9)11(12,13)14/h3-4,6-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMRRCWJGWJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)

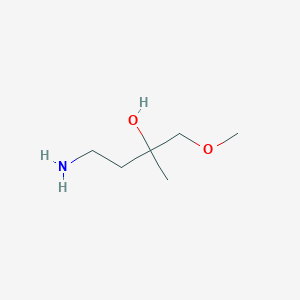
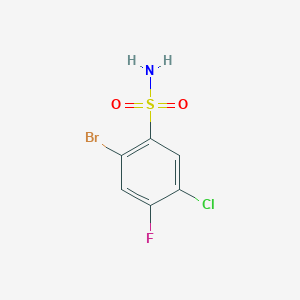
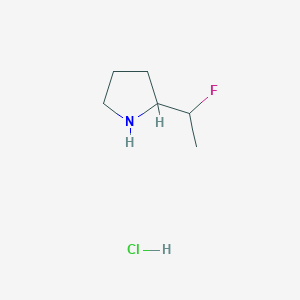
![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)
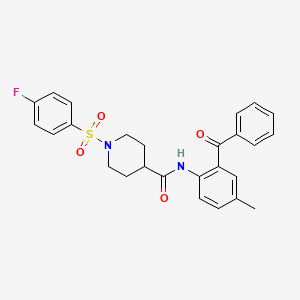
![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)

![1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2706893.png)
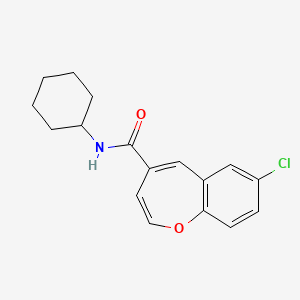
![4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B2706896.png)
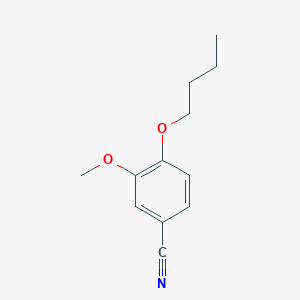
![(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706900.png)